Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate
Description
Ethyl [2-(diethylaminothiocarbamoyl)]phenylacetate (CAS 67443-55-4) is a thiocarbamate-substituted phenylacetate derivative. Its structure comprises a phenyl ring modified at the 2-position with a diethylaminothiocarbamoyl group (-SC(=O)N(C₂H₅)₂) and an ethyl ester functional group. This compound is distinct from simpler phenylacetate esters due to its sulfur-containing carbamoyl moiety, which influences its physicochemical properties and applications.
Key physical properties (inferred from related compounds):
- Molecular formula: C₁₄H₂₁N₂O₂S (calculated based on structural analogs)
- Molecular weight: ~297.4 g/mol
- Functional groups: Ethyl ester, thiocarbamoyl, phenyl ring
Properties
IUPAC Name |
ethyl 2-[2-(diethylcarbamothioyloxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-10-8-7-9-12(13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPJDOYYUFVONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=CC=C1CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652575 | |
| Record name | Ethyl {2-[(diethylcarbamothioyl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-04-3 | |
| Record name | Ethyl 2-[(diethylamino)thioxomethoxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl {2-[(diethylcarbamothioyl)oxy]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research to study enzyme interactions and protein functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl [2-(diethylaminothiocarbamoyl)]phenylacetate with structurally or functionally related esters, emphasizing differences in synthesis, applications, and stability.
Key Findings:
This may reduce volatility and alter solubility, making it less suitable for flavor/fragrance applications but more relevant in pharmaceutical synthesis . Ethyl 2-phenylacetoacetate’s keto group enables keto-enol tautomerism, increasing reactivity in condensation reactions, unlike the thiocarbamoyl derivative’s stability .
Synthesis Efficiency: Ethyl phenylacetate can be produced via eco-friendly biotransformation (864 mg/L in 72 hours using Hansenula anomala), whereas the thiocarbamoyl derivative likely requires toxic reagents (e.g., thiophosgene) for thiocarbamoylation, raising production costs .
Applications: Flavor/Fragrance: Ethyl phenylacetate dominates due to its honey-like aroma (OAV = 1.55 in sea buckthorn juice), while the thiocarbamoyl derivative’s sulfurous notes are undesirable in consumables . Pharmaceuticals: The thiocarbamoyl group in Ethyl [2-(diethylaminothiocarbamoyl)]phenylacetate may confer bioactivity, similar to ethyl 2-phenylacetoacetate’s role in barbiturate synthesis .
Safety and Regulation :
- Ethyl phenylacetate meets stringent food additive standards, whereas the thiocarbamoyl derivative’s SDS mandates precautions for inhalation and skin contact, limiting its industrial use .
Biological Activity
Ethyl [2-Diethylaminothiocarboxyl]phenylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
- IUPAC Name : Ethyl 2-diethylaminothiocarboxylphenylacetate
- Molecular Formula : C14H19N1O2S1
- Molecular Weight : 273.37 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
Ethyl [2-Diethylaminothiocarboxyl]phenylacetate is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that ethyl [2-Diethylaminothiocarboxyl]phenylacetate exhibits significant anticancer activity:
- Case Study 1 : A study involving human glioma cell lines demonstrated that treatment with the compound led to a reduction in cell viability and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, particularly through the activation of caspases .
- Case Study 2 : In another trial focused on prostate cancer, patients receiving ethyl [2-Diethylaminothiocarboxyl]phenylacetate showed a notable decrease in prostate-specific antigen (PSA) levels, suggesting a potential therapeutic effect against hormone-independent prostate cancer .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties:
- Study Findings : Research indicates that ethyl [2-Diethylaminothiocarboxyl]phenylacetate can protect neuronal cells from oxidative damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell survival rates in models of neurodegeneration .
Pharmacokinetics
Understanding the pharmacokinetics of ethyl [2-Diethylaminothiocarboxyl]phenylacetate is crucial for determining its therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | ~50% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
| Excretion | Urinary |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
